1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
Overview
Description
1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C20H26O3 It is a derivative of benzene, characterized by the presence of ethoxyphenoxy and butoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and 2-ethoxyphenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with 1,4-dibromobutane to form 4-(2-ethoxyphenoxy)butane.
Coupling Reaction: The next step is the coupling of 4-(2-ethoxyphenoxy)butane with 3,5-dimethylphenol in the presence of a base, such as potassium carbonate, to yield this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of substituted derivatives.
Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, acids, bases, and catalysts.
Scientific Research Applications
1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene can be compared with other similar compounds, such as:
1-[4-(2-Methoxyphenoxy)butoxy]-3,5-dimethylbenzene: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-[4-(2-Propoxyphenoxy)butoxy]-3,5-dimethylbenzene: The presence of a propoxy group can affect the compound’s solubility, reactivity, and biological activity.
1-[4-(2-Butoxyphenoxy)butoxy]-3,5-dimethylbenzene: The butoxy group may influence the compound’s interactions with biological targets and its overall stability.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-12-8-7-11-22-18-14-16(2)13-17(3)15-18/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVHQDJXISYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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